![molecular formula C6H3Br2F9 B1596705 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane CAS No. 236736-19-9](/img/structure/B1596705.png)
5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane
Overview
Description
5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane is a chemical compound with the molecular formula C6H3Br2F9 . It has a molecular weight of 405.88 g/mol . The compound is also known by other names such as 1,2-Dibromo-1H,1H,2H-perfluorohexane and 1,2-Dibromo-3,3,4,4,5,5,6,6,6-nonafluorohexane .
Molecular Structure Analysis
The molecular structure of 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane consists of six carbon atoms, three hydrogen atoms, two bromine atoms, and nine fluorine atoms . The InChI string representation of the molecule isInChI=1S/C6H3Br2F9/c7-1-2(8)3(9,10)4(11,12)5(13,14)6(15,16)17/h2H,1H2
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 405.88 g/mol . It has a computed XLogP3-AA value of 4.9, indicating its lipophilicity . The compound has no hydrogen bond donors and has nine hydrogen bond acceptors . The exact mass of the compound is 405.84373 g/mol and the monoisotopic mass is 403.84578 g/mol .Scientific Research Applications
Photochemical Synthesis and Reactions
Research has shown the utility of brominated and fluorinated compounds in photochemical reactions. For example, the study of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene under UV radiation produced several fluorinated compounds, indicating the potential of bromo-fluoro compounds in synthesizing complex fluorinated structures through photochemical pathways (Dědek & Chvátal, 1986).
Catalysts in Organic Synthesis
Brominated and fluorinated compounds have been applied as intermediates in organic synthesis. For instance, the twofold Heck reaction on dibromocycloalkenes led to the synthesis of complex organic structures, showcasing the role of such compounds in facilitating reactions that form new carbon-carbon bonds (Voigt et al., 1998).
Material Science and Electronic Applications
In material science, fluorinated compounds are of great interest due to their unique properties. The synthesis and characterization of novel electron acceptors bearing a heteroquinonoid system, including fluorinated compounds, have demonstrated the potential for creating materials with high electrical conductivities, which could be essential for electronic applications (Yui et al., 1989).
Analytical Chemistry
The structural characterization of compounds, such as the study on the solid-state NMR investigations on urea inclusion compounds with 1,6-dibromohexane, provides insights into the order and dynamics of such molecules, which is crucial for understanding their behavior in various chemical contexts (Yang & Müller, 2007).
properties
IUPAC Name |
5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F9/c7-1-2(8)3(9,10)4(11,12)5(13,14)6(15,16)17/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBOXTQECRSSQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371599 | |
Record name | 5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane | |
CAS RN |
236736-19-9 | |
Record name | 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=236736-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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